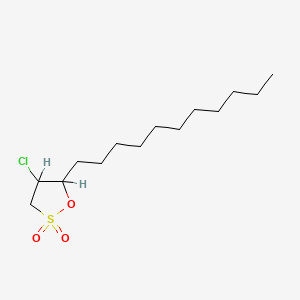
2-Chlorotetradecane 1,3-sultone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorotetradecane 1,3-sultone is a chlorinated sultone compound Sultones are cyclic esters of sulfonic acids and are known for their reactivity and utility in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorotetradecane 1,3-sultone can be synthesized through the sulfonation of alpha olefins. The process involves the reaction of tetradecene with sulfur trioxide, followed by chlorination to introduce the chlorine atom at the second position. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography for monitoring and quality control .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorotetradecane 1,3-sultone undergoes various chemical reactions, including:
Hydrolysis: Converts the sultone to the corresponding sulfonic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Sulfonic acids: Formed through hydrolysis.
Substituted derivatives: Formed through nucleophilic substitution.
Reduced compounds: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-Chlorotetradecane 1,3-sultone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and detergents.
Biology: Studied for its potential effects on biological systems, including its role as a skin sensitizer.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chlorotetradecane 1,3-sultone involves its reactivity as a sultone. The compound can undergo ring-opening reactions, leading to the formation of sulfonic acids or other derivatives. These reactions are facilitated by the presence of nucleophiles, which attack the electrophilic carbon in the sultone ring .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecane 1,3-sultone: Similar structure but lacks the chlorine atom.
1-Tetradecene 1,3-sultone: An unsaturated analog of 2-Chlorotetradecane 1,3-sultone.
Uniqueness
This structural feature distinguishes it from other sultones and makes it valuable in specific chemical processes .
Propiedades
Número CAS |
54996-74-6 |
|---|---|
Fórmula molecular |
C14H27ClO3S |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
4-chloro-5-undecyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C14H27ClO3S/c1-2-3-4-5-6-7-8-9-10-11-14-13(15)12-19(16,17)18-14/h13-14H,2-12H2,1H3 |
Clave InChI |
CTPPWAYGZDQWHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1C(CS(=O)(=O)O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


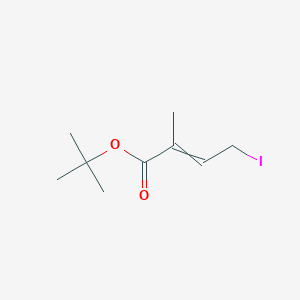
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
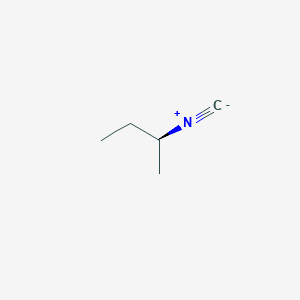

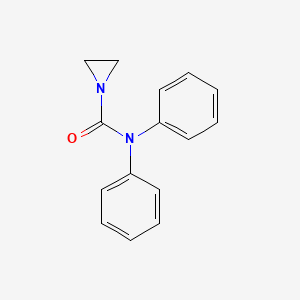
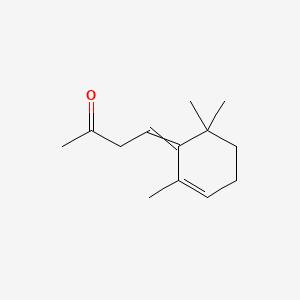
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)
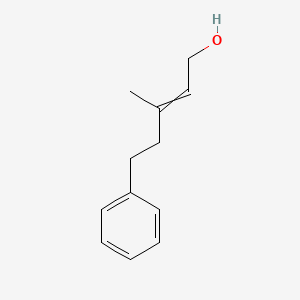
![5-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B14638663.png)
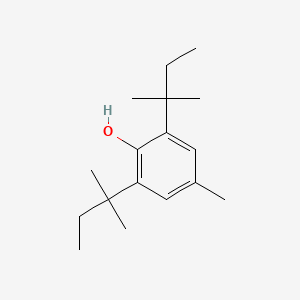
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
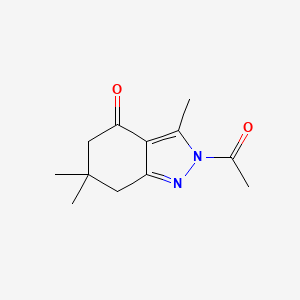
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
